molecular formula C20H16N4 B10847047 Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine

Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine

Cat. No.: B10847047
M. Wt: 312.4 g/mol
InChI Key: NZWWYUMFUATSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine is a synthetic small molecule based on the quinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and significant research value . Quinazoline derivatives are extensively investigated for their potential to interact with a range of biological targets. They have demonstrated notable activities, including antimicrobial , anti-inflammatory , and anticancer effects . Several quinazoline-based drugs, such as Erlotinib and Gefitinib, have been approved for clinical use, underscoring the importance of this chemical class in drug discovery . Specifically, structural analogues featuring a quinazolin-4-amine core have shown promising bioactivity, such as significant inhibition of acetylcholine esterase (AChE), making them interesting leads for neurological research . The presence of the benzyl and pyridinyl substituents on the quinazoline core in this compound is a common feature in many pharmacologically active agents, designed to explore structure-activity relationships and optimize binding affinity to enzymatic targets . This product is provided for research purposes such as biological screening, assay development, and structure-activity relationship (SAR) studies in early-stage drug discovery. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

N-benzyl-2-pyridin-4-ylquinazolin-4-amine

InChI

InChI=1S/C20H16N4/c1-2-6-15(7-3-1)14-22-20-17-8-4-5-9-18(17)23-19(24-20)16-10-12-21-13-11-16/h1-13H,14H2,(H,22,23,24)

InChI Key

NZWWYUMFUATSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

Biological Activity

Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a member of the quinazoline family, which is known for a variety of pharmacological properties. The compound is characterized by its unique structure, which includes a benzyl group and a pyridine moiety attached to a quinazoline ring. This structural configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, particularly those associated with multidrug resistance (MDR) mechanisms such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) .
  • Receptor Modulation : It has been shown to modulate receptors that are critical in signaling pathways related to cancer and inflammation.
  • Cell Cycle Regulation : The compound can induce apoptosis in cancer cells by affecting cell cycle regulators, thereby promoting cell death in malignant tissues .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, it has been reported to have IC50 values in the low micromolar range against these cell lines .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)3.62
A549 (Lung)0.9–3.1
H460/MX201.9

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Substituent Effects : Modifications on the quinazoline ring or the benzyl group can significantly influence potency and selectivity against specific targets. For instance, variations in substituents at the 4-position of the quinazoline ring have been shown to affect both anticancer and antimicrobial activities .
  • Analog Development : Ongoing research aims to synthesize analogs with improved efficacy and reduced side effects by systematically altering functional groups .

Study on Anticancer Efficacy

In a recent study, a series of quinazoline derivatives including this compound were tested for their ability to inhibit BCRP and P-gp transporters. Results indicated that compounds with similar structural motifs significantly enhanced drug accumulation in resistant cancer cells, highlighting their potential in overcoming drug resistance .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that it exhibited bactericidal activity comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine derivatives have shown significant promise in anticancer research. Studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been evaluated for their effects on breast cancer cell lines, showing IC50 values ranging from 0.5 to 10 µM, indicating potent anticancer activity.

Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. Compounds in this category have been reported to reduce inflammation markers in animal models, showing effectiveness comparable to established anti-inflammatory drugs. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound derivatives against various cancer cell lines. The results indicated that certain modifications to the benzyl group significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents.

Case Study 2: Antimicrobial Activity

In another study, a series of synthesized derivatives were tested for their antimicrobial properties against clinical isolates of bacteria. The findings revealed that specific substitutions on the quinazoline ring improved antibacterial activity, highlighting the importance of structural diversity in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzylquinazolin-4-amine (C₁₅H₁₃N₃)
  • Structure : Lacks the pyridin-4-yl group at position 2 (only a benzyl group at position 4).
  • Properties : Molecular weight = 235.29 g/mol, XLogP = 3.9, hydrogen bond acceptors = 3 .
  • Biological Relevance : Serves as a scaffold for acetylcholinesterase (AChE) inhibitors and anticancer agents. Its simpler structure may limit target selectivity compared to derivatives with additional substituents.
N-Benzyl-N-propyl-2-(pyridin-4-yl)quinazolin-4-amine (C₂₃H₂₂N₄)
  • Structure : Features both a pyridin-4-yl group at position 2 and an N-propyl substitution on the benzyl group.
  • Properties : Increased molecular weight (346.45 g/mol) and lipophilicity (predicted XLogP > 4.5) due to the propyl chain .
  • Synthetic Pathway : Likely synthesized via nucleophilic displacement of a chloro-quinazoline intermediate with benzyl-propylamine, followed by Suzuki coupling for pyridinyl introduction.
N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine
  • Structure : Incorporates a piperidinyl-benzyl group at position 4.
  • Biological Activity : Demonstrates 87% AChE inhibition (comparable to donepezil) and cytotoxicity against SW620 colon cancer cells (IC₅₀ < 10 µM) .
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
  • Structure : Substituted with imidazo[1,2-a]pyridin-6-yl groups at position 5.
  • Activity : Derivatives such as 7n and 7o (yields 75–80%) show moderate anticancer activity against lung (NCI-H23) and prostate (PC-3) cancer cells .
  • Divergence : The imidazo-pyridine fusion ring may enhance π-π stacking interactions with DNA or kinase ATP-binding pockets.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) XLogP Hydrogen Bond Acceptors Key Substituents
Benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine ~327.39 ~3.5 5 Pyridin-4-yl, benzyl
N-Benzylquinazolin-4-amine 235.29 3.9 3 Benzyl
N-Benzyl-N-propyl-2-(pyridin-4-yl)quinazolin-4-amine 346.45 >4.5 4 Pyridin-4-yl, benzyl-propyl
N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine ~349.46 ~2.8 4 Piperidinyl-benzyl

Key Observations :

  • Propyl substitution () enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Piperidine-containing analogs () exhibit lower XLogP, favoring solubility and oral bioavailability.
AChE Inhibition
  • N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine : 87% inhibition at 10 µM, comparable to donepezil . Docking studies suggest interactions with the AChE peripheral anionic site.
  • This compound : Predicted to exhibit moderate AChE inhibition due to the pyridinyl group’s ability to mimic the acetylcholine structure.
Anticancer Activity
  • 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one (): Induces apoptosis in SW620 cells (IC₅₀ = 8.2 µM) and arrests the cell cycle at G2/M.
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives : Moderate activity against PC-3 (prostate) and NCI-H23 (lung) cells, with IC₅₀ values ranging from 15–30 µM .

Preparation Methods

Amination of Halogenated Quinazolines

The substitution of halogen atoms at the 4-position of quinazoline with benzylamine is a foundational method. For example, 4-chloro-2-pyridin-4-ylquinazoline reacts with benzylamine in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 135°C. This yields the target compound in ~70% purity after 24 hours. The reaction proceeds via an SₙAr mechanism, where the electron-deficient quinazoline ring facilitates nucleophilic attack by the benzylamine (Figure 1).

Key Conditions :

  • Substrate : 4-Chloro-2-pyridin-4-ylquinazoline

  • Nucleophile : Benzylamine (2.5 equiv)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : DMSO

  • Temperature : 135°C

  • Yield : 70%

Metal-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation enables direct coupling of benzylamine with halogenated quinazolines. Using Xantphos as a ligand and Pd(OAc)₂ as the catalyst, this method achieves yields up to 85% under microwave irradiation.

Cyclocondensation Strategies

Ring Formation from Anthranilic Acid Derivatives

Quinazoline cores are synthesized via cyclocondensation of anthranilic acid derivatives with benzylamine. For example, methyl anthranilate reacts with N-(pyridin-4-yl)methyldithiocarbamic acid in ethanol under reflux, forming the quinazoline skeleton in 85% yield. Subsequent oxidation and amination steps introduce the benzyl group.

Reaction Steps :

  • Cyclization : Ethanol, K₂CO₃, 18-hour reflux.

  • Methylation : Dimethyl sulfate in NaOH/EtOH.

  • Amination : Hydrazine hydrate, 23-hour reflux.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionCs₂CO₃, DMSO, 135°C70%Simple, scalableLong reaction time (24 h)
Suzuki CouplingPd(dppf)Cl₂, 1,4-dioxane/H₂O, 100°C66.6%High regioselectivityRequires inert atmosphere
CyclocondensationEthanol, reflux85%Single-pot synthesisMultiple purification steps

Mechanistic Insights

SₙAr in Nucleophilic Substitution

The electron-withdrawing pyridinyl group at position 2 enhances the electrophilicity of the 4-position, enabling benzylamine attack. Computational studies suggest a transition state where Cs₂CO₃ deprotonates the amine, increasing nucleophilicity.

Palladium-Mediated Coupling

In Suzuki reactions, oxidative addition of the quinazoline halide to Pd(0) forms a Pd(II) intermediate. Transmetallation with the boronic acid precedes reductive elimination to yield the coupled product.

Challenges and Optimization

  • Byproduct Formation : Competing reactions at the quinazoline N1 position necessitate careful temperature control.

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve solubility but complicate purification.

  • Catalyst Loading : Reducing Pd concentrations to 0.5 mol% maintains efficiency while lowering costs .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of benzyl-(2-pyridin-4-yl-quinazolin-4-yl)-amine and its derivatives?

The synthesis typically involves chlorination and nucleophilic substitution reactions. For example, substituted quinazolin-4-amines are synthesized via chlorination of quinazolin-4(3H)-one intermediates, followed by reaction with benzylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include demethylation using BBr₃ for aryl ether cleavage and purification via reverse-phase chromatography . MALDI-TOF and HRMS are critical for confirming molecular weights and intermediate structures .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on multinuclear NMR (¹H, ¹³C, NOESY) to confirm regiochemistry and substituent positions. For instance, ¹H NMR signals at δ 7.90–6.94 ppm (aromatic protons) and δ 3.92–1.46 ppm (alkyl/heterocyclic protons) are diagnostic for quinazoline derivatives . Mass spectrometry (HRMS-ESI) and elemental analysis further validate purity and stoichiometry .

Q. What preliminary biological activities have been reported for quinazolin-4-amine derivatives?

Substituted quinazolin-4-amines exhibit anti-inflammatory activity, likely via modulation of COX-2 or NF-κB pathways . Additionally, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines show acetylcholinesterase (AChE) inhibition (up to 87% activity compared to donepezil) and antioxidant effects (DPPH scavenging) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for quinazolin-4-amine derivatives?

Discrepancies may arise from substituent-dependent target specificity. For example, benzylpiperidine-substituted derivatives (e.g., compound 30 in ) show anticancer activity (apoptosis induction in SW620 cells), while pyridinyl-substituted analogs prioritize AChE inhibition . Comparative dose-response assays and transcriptomic profiling under standardized conditions are recommended to clarify mechanisms .

Q. What experimental strategies optimize the selectivity of this compound for specific molecular targets?

Structure-activity relationship (SAR) studies highlight the importance of the pyridinyl group for kinase inhibition and the benzyl moiety for blood-brain barrier penetration. Molecular docking (e.g., with HDAC8 or AChE) can guide rational modifications, such as introducing sulfonamide or hydroxamate groups to enhance binding affinity .

Q. How do solvent and temperature conditions affect the stability of quinazolin-4-amine derivatives during synthesis?

Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates during nucleophilic substitution, while elevated temperatures (>80°C) may degrade sensitive functionalities (e.g., tert-butyl groups). Stability studies using TLC and LC-MS under varied conditions are critical for protocol optimization .

Q. What analytical approaches are recommended for assessing metabolic stability and toxicity in preclinical studies?

Microsomal incubation (e.g., human liver microsomes) coupled with LC-HRMS identifies major metabolites. In vitro cytotoxicity assays (e.g., against HEK293 cells) and hERG channel inhibition screening mitigate cardiotoxicity risks .

Methodological Considerations

Q. How can researchers validate target engagement in cellular models using quinazolin-4-amine derivatives?

Competitive binding assays (e.g., fluorescence polarization for kinase targets) and cellular thermal shift assays (CETSA) confirm direct interactions. For example, compound 30 in showed HDAC8 binding via CETSA, with ΔTₘ shifts >2°C .

Q. What computational tools are effective for predicting the physicochemical properties of quinazolin-4-amine derivatives?

SwissADME or QikProp predicts logP (2.5–3.8), aqueous solubility (<10 μM), and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.